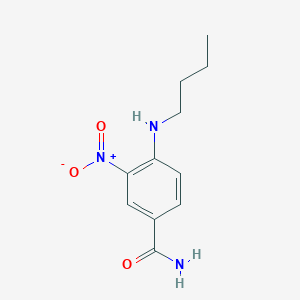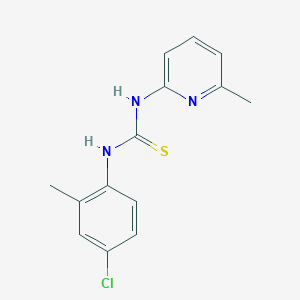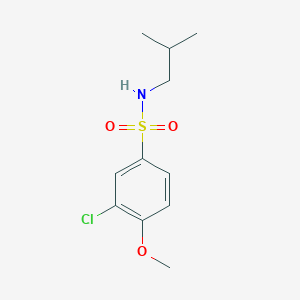
4-(butylamino)-3-nitrobenzamide
Overview
Description
4-(butylamino)-3-nitrobenzamide, also known as BB-94, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the family of hydroxamate-based matrix metalloproteinase (MMP) inhibitors, which are known to play a crucial role in the progression of various diseases, including cancer, arthritis, and cardiovascular diseases.
Scientific Research Applications
4-(butylamino)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of MMPs, which are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins. MMPs are involved in several physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, their overexpression is associated with the progression of various diseases, including cancer, arthritis, and cardiovascular diseases.
This compound has been shown to inhibit the activity of MMPs in vitro and in vivo, making it a potential therapeutic agent for the treatment of these diseases. It has also been studied for its potential use in preventing tumor metastasis, as MMPs are known to play a crucial role in this process.
Mechanism of Action
4-(butylamino)-3-nitrobenzamide inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for their activity. This compound binds to the zinc ion, preventing the enzyme from functioning properly. This leads to the inhibition of ECM breakdown and the prevention of disease progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of MMPs in vitro and in vivo, leading to the prevention of ECM breakdown. It has also been shown to reduce tumor growth and prevent tumor metastasis in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(butylamino)-3-nitrobenzamide is its specificity for MMPs. It has been shown to selectively inhibit the activity of MMPs, without affecting other enzymes. This makes it a valuable tool for studying the role of MMPs in various physiological processes.
However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Additionally, its hydrophobic nature may limit its solubility in aqueous solutions, making it difficult to use in some experiments.
Future Directions
There are several future directions for the study of 4-(butylamino)-3-nitrobenzamide. One area of research is the development of more potent and selective MMP inhibitors. This may involve modifying the structure of this compound to improve its efficacy and reduce its toxicity.
Another area of research is the study of the role of MMPs in various diseases. MMPs have been implicated in the progression of several diseases, including cancer, arthritis, and cardiovascular diseases. Further research may help to elucidate the specific role of MMPs in these diseases and identify new therapeutic targets.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been shown to selectively inhibit the activity of MMPs, making it a valuable tool for studying the role of MMPs in various physiological processes. However, its potential toxicity and limited solubility may limit its use in certain experiments. Further research is needed to develop more potent and selective MMP inhibitors and to elucidate the specific role of MMPs in various diseases.
Properties
IUPAC Name |
4-(butylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-6-13-9-5-4-8(11(12)15)7-10(9)14(16)17/h4-5,7,13H,2-3,6H2,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASFPQFXTGUKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-adamantyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4136130.png)
![4,10-diallyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4136144.png)
![N-(3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4136150.png)
![N-(4-methoxyphenyl)-N'-[3-(4-propyl-1-piperazinyl)propyl]thiourea](/img/structure/B4136164.png)
![2-(1-adamantyl)-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4136170.png)
![2-(4-allyl-5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4136172.png)
![2-[(4-bromobenzyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B4136178.png)
![isopropyl [(6-amino-3,5-dicyano-2-pyridinyl)thio]acetate](/img/structure/B4136183.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B4136201.png)
![4-[2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4136202.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B4136207.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4136233.png)
